2-(1,2-benzoxazol-3-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
Description
The compound 2-(1,2-benzoxazol-3-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one features a hybrid heterocyclic architecture comprising a benzoxazole moiety linked via an ethanone bridge to a piperidine ring substituted with a 1,8-naphthyridine group. Benzoxazole is a bicyclic aromatic system containing oxygen and nitrogen, known for enhancing bioavailability and target binding in medicinal chemistry. The 1,8-naphthyridine moiety, a bicyclic system with two nitrogen atoms, is frequently associated with intercalative or enzymatic interactions in pharmaceuticals. The ethanone-piperidine linker suggests structural flexibility, which may influence pharmacokinetic properties.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(14-19-17-5-1-2-6-20(17)28-25-19)26-12-9-15(10-13-26)18-8-7-16-4-3-11-23-22(16)24-18/h1-8,11,15H,9-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADKPWLNPONQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Naphthyridine Synthesis: The naphthyridine ring can be synthesized via condensation reactions involving pyridine derivatives.
Piperidine Ring Introduction: The piperidine ring is often introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzoxazole and naphthyridine moieties with the piperidine ring using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the naphthyridine and piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Dihydrobenzoxazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(1,2-benzoxazol-3-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific biological pathways or diseases, such as cancer, bacterial infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzoxazole and naphthyridine rings can facilitate binding to these targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The piperidine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Naphthyridine-Based Analogues
Compound B : 4-Hydroxy-1-(3-methylbutyl)-3-(8-methyl-1,1-dioxido-2H-oxazolo[5,4-h]-1,2,4-benzothiadiazin-3-yl)-1,8-naphthyridin-2(1H)-one (CAS 691360-60-8 )
- Core Structure : 1,8-Naphthyridin-2(1H)-one with oxazolo-benzothiadiazin and alkyl substituents.
- Key Differences: Lacks the benzoxazole-piperidine-ethanone framework. Features a benzothiadiazin group (sulfur and nitrogen-rich heterocycle) and a hydroxy-naphthyridinone core.
- The hydroxy group may improve solubility compared to the target compound’s ethanone linker .
Physicochemical and Functional Implications
- Benzoxazole vs. Thiazol/Dihydroisoxazol :
- Benzoxazole’s oxygen and nitrogen atoms may favor hydrogen bonding with biological targets, while thiazol’s sulfur could enhance membrane permeability.
- The saturated dihydroisoxazol in Compound A may reduce π-π stacking compared to the fully aromatic benzoxazole in the target compound.
- 1,8-Naphthyridine vs.
Tabulated Comparison of Key Features
Research Implications and Gaps
- Activity Data : Direct biological data (e.g., IC50, MIC) for the target compound are absent in the provided evidence. Comparative studies with Compound A could clarify the impact of benzoxazole vs. thiazol on fungicidal efficacy.
- Synthetic Feasibility : The naphthyridine-piperidine linkage in the target compound may pose synthetic challenges compared to simpler analogs like Compound A.
- Structure-Activity Relationship (SAR): The ethanone linker’s role in modulating conformational flexibility versus stability warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
